molecular formula C16H25N5O3S B15020143 4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

Cat. No.: B15020143
M. Wt: 367.5 g/mol
InChI Key: IMAPGVFMMKIXES-UHFFFAOYSA-N
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Description

The compound 4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a hybrid molecule featuring a 1,4,5,6-tetrahydro-1,3,5-triazine core linked to a 4-methylbenzenesulfonamide group and a 2-(morpholin-4-yl)ethyl side chain. This structure combines three pharmacologically relevant motifs:

  • Sulfonamide: Known for targeting enzymes like carbonic anhydrases or kinases.
  • Morpholine: Enhances solubility and bioavailability due to its polar oxygen atom.
  • Partially saturated triazine: Provides conformational flexibility compared to fully aromatic triazines.

Properties

Molecular Formula

C16H25N5O3S

Molecular Weight

367.5 g/mol

IUPAC Name

4-methyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C16H25N5O3S/c1-14-2-4-15(5-3-14)25(22,23)19-16-17-12-21(13-18-16)7-6-20-8-10-24-11-9-20/h2-5H,6-13H2,1H3,(H2,17,18,19)

InChI Key

IMAPGVFMMKIXES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCN3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and suitable electrophilic intermediates.

    Sulfonamide Formation: The final step involves the sulfonation of the benzene ring, followed by the coupling of the sulfonamide group with the triazine-morpholine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and triazine rings.

    Reduction: Reduction reactions may target the sulfonamide group, leading to the formation of amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Introduction of various functional groups such as halides, nitro groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

Medicine

The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.

Industry

In the industrial sector, it is used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or interfering with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Derivatives with Sulfonamide and Morpholine Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Molecular Weight (g/mol)* Biological Activity/Use Reference
Target Compound 4-MeC₆H₄SO₂NH-tetrahydrotriazine-(CH₂)₂-morpholine ~422.5† Hypothesized enzyme inhibition N/A
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Trimethylbenzenesulfonamide, bromo-morpholinylpyrimidine ~600.2† Unspecified (structural data only)
Bis(morpholino-1,3,5-triazine) Benzamide Bis-morpholino-triazine, benzamide ~650.8† Kinase inhibition (assumed)
Metsulfuron Methyl (Herbicide) 4-Methoxy-6-methyl-triazine, sulfonylurea 381.4 Herbicide (ALS inhibitor)

*Calculated based on structural formulas.
†Estimated using atomic masses.

Key Observations:

Triazine Core Variations: The target compound’s tetrahydrotriazine core (partially saturated) contrasts with the fully aromatic triazines in herbicides like metsulfuron methyl . Bis(morpholino-triazine) derivatives (e.g., ) feature two morpholine groups directly attached to the triazine, while the target compound uses a morpholine-ethyl linker, which may enhance conformational flexibility .

In contrast, sulfonylurea herbicides (e.g., metsulfuron methyl) utilize sulfonamide-urea hybrids for plant enzyme inhibition, highlighting divergent applications .

Morpholine Linkage :

  • The ethyl spacer in the target compound’s morpholine group may increase hydrophilicity compared to direct morpholine attachments, as seen in and .

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